2,2',3,4,5,6-Hexachlorodiphenyl ether
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Overview
Description
2,2’,3,4,5,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O and a molecular weight of 376.878 g/mol It is a type of polychlorinated diphenyl ether, which is known for its high degree of chlorination
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under pyrolysis conditions, where the reactants are heated in a sealed glass tube . The reaction products are then extracted and purified using potassium carbonate solution, followed by concentration and cleanup on an alumina column .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar condensation reactions are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,5,6-Hexachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers .
Scientific Research Applications
2,2’,3,4,5,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research into its effects on biological systems helps understand the impact of chlorinated compounds on living organisms.
Medicine: While not directly used in medicine, its study can provide insights into the toxicological effects of similar compounds.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,6-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to various toxic effects . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocrine system and other critical biological processes .
Comparison with Similar Compounds
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
Comparison: 2,2’,3,4,5,6-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and reactivity. Compared to other hexachlorodiphenyl ethers, it may have different environmental persistence and biological activity .
Properties
CAS No. |
727738-82-1 |
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Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
InChI Key |
OULAUCWOZGSVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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